molecular formula C4H10ClN B1280165 But-2-en-1-amine hydrochloride CAS No. 90014-18-9

But-2-en-1-amine hydrochloride

Cat. No.: B1280165
CAS No.: 90014-18-9
M. Wt: 107.58 g/mol
InChI Key: HNVAXILPAPSDDS-UHFFFAOYSA-N
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Description

But-2-en-1-amine hydrochloride is an organic compound with the molecular formula C4H10ClN. It is a derivative of but-2-en-1-amine, where the amine group is protonated and paired with a chloride ion. This compound is often used in various chemical reactions and research applications due to its unique properties.

Scientific Research Applications

But-2-en-1-amine hydrochloride has several applications in scientific research:

Safety and Hazards

But-2-en-1-amine hydrochloride is a skin irritant and can cause severe skin burns and eye damage . It is also harmful if swallowed . The compound is flammable, and its containers may explode when heated .

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-en-1-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of but-2-en-1-amine with hydrochloric acid in diethyl ether. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the product .

Industrial Production Methods

In industrial settings, this compound is produced by reacting but-2-en-1-amine with hydrogen chloride gas. This method is efficient and allows for the large-scale production of the compound. The reaction is usually carried out in a controlled environment to prevent any side reactions and to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

But-2-en-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form but-2-en-1-amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of but-2-en-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Butylamine: Similar in structure but lacks the double bond present in but-2-en-1-amine hydrochloride.

    But-3-en-1-amine: Similar but with the double bond located at a different position.

    But-2-yn-1-amine: Contains a triple bond instead of a double bond.

Uniqueness

This compound is unique due to its specific structure, which includes a double bond and an amine group. This structure allows it to participate in a variety of chemical reactions that are not possible with its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for But-2-en-1-amine hydrochloride involves the reaction of 2-buten-1-amine with hydrochloric acid.", "Starting Materials": [ "2-buten-1-amine", "Hydrochloric acid" ], "Reaction": [ "Add 2-buten-1-amine to a round-bottom flask", "Slowly add hydrochloric acid to the flask while stirring", "Heat the mixture to 60-70°C for 2-3 hours", "Cool the mixture to room temperature", "Filter the mixture to obtain But-2-en-1-amine hydrochloride as a white solid" ] }

CAS No.

90014-18-9

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

but-2-en-1-amine;hydrochloride

InChI

InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2-3H,4-5H2,1H3;1H

InChI Key

HNVAXILPAPSDDS-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/CN.Cl

SMILES

CC=CCN.Cl

Canonical SMILES

CC=CCN.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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